N1-benzyl-5-bromobenzene-1,2-diamine
Description
N1-Benzyl-5-bromobenzene-1,2-diamine is a substituted aromatic diamine featuring a benzyl group at the N1 position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of benzotriazoles, heterocyclic pharmaceuticals, and functional materials. Its structure combines the electron-donating benzyl group with the electron-withdrawing bromine substituent, which modulates reactivity and physical properties such as solubility and stability .
Properties
Molecular Formula |
C13H13BrN2 |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-N-benzyl-4-bromobenzene-1,2-diamine |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
InChI Key |
NWQTUDBTUDGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences the compound’s chemical behavior and applications. Key analogs include:
- Benzyl vs. Trifluoromethyl-Benzyl () : The trifluoromethyl groups increase electron-withdrawing effects, enhancing resistance to oxidation compared to the benzyl group.
- Benzyl vs. Phenyl () : The phenyl group lacks the methylene spacer, reducing steric bulk but limiting flexibility in subsequent reactions.
Halogen Substituent Variations
The position and type of halogen (e.g., Br, Cl, F) affect electronic properties and reactivity:
- Bromine at 5-Position (Target Compound) : Bromine’s moderate electronegativity allows for cross-coupling reactions (e.g., Suzuki) while maintaining stability .
- Chlorine/Nitro Substituents () : Nitro groups act as stronger electron-withdrawing groups, accelerating reduction or substitution reactions.
Reactivity Trends
Physical Properties
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